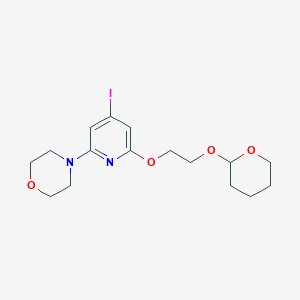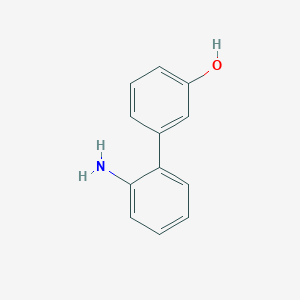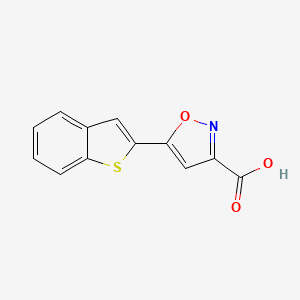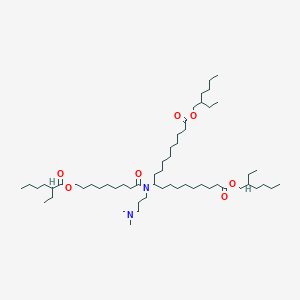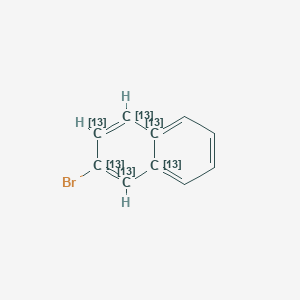
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves the bromination of naphthalene, followed by isotopic labeling with carbon-13. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform . Industrial production methods may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 is widely used in scientific research, particularly in the fields of:
Biology: The compound can be used in biochemical assays to trace metabolic pathways and interactions.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of brominated compounds in biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The carbon-13 labeling allows for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways and targets involved .
Comparaison Avec Des Composés Similaires
2-Bromonaphthalene-1,2,3,4,4a,8a-13C6 can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: Similar in structure but lacks the carbon-13 labeling, making it less useful for NMR studies.
2,3-Dibromonaphthalene: Contains an additional bromine atom, leading to different reactivity and applications.
2-Bromo-1-naphthol: Contains a hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides a powerful tool for detailed molecular studies using advanced spectroscopic techniques .
Propriétés
Formule moléculaire |
C10H7Br |
|---|---|
Poids moléculaire |
213.02 g/mol |
Nom IUPAC |
2-bromonaphthalene |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
APSMUYYLXZULMS-CYRQOIGNSA-N |
SMILES isomérique |
C1=CC=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=C1)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


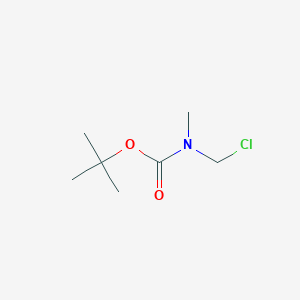
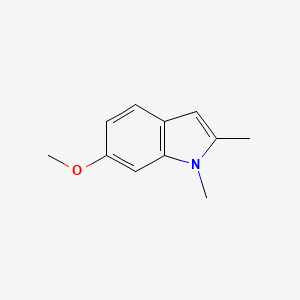
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
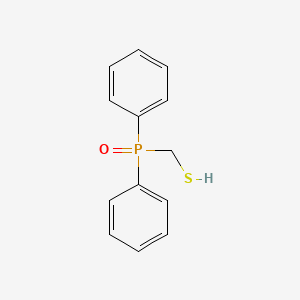
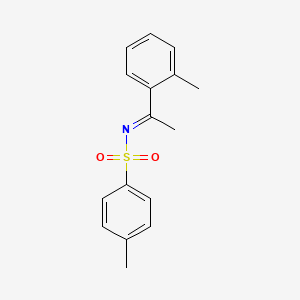
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
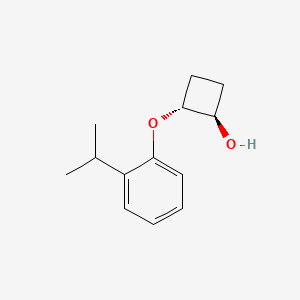

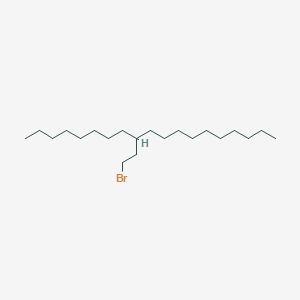
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
